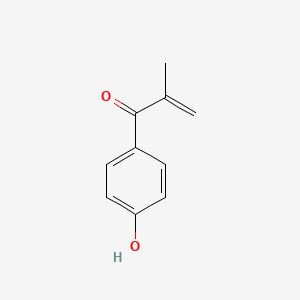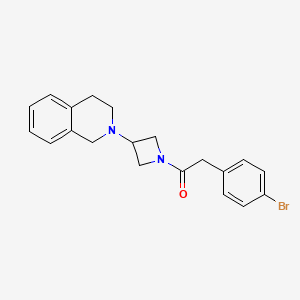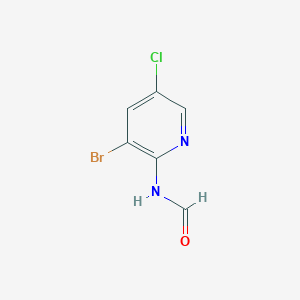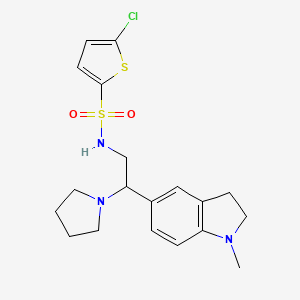
1-(4-Hydroxyphényl)-2-méthylprop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research fields.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in nearly all aerobic forms of life . It plays a crucial role in the catabolism of tyrosine, a process vital for both plants and animals .
Mode of Action
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one interacts with HPPD, inhibiting its function . HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate into homogentisate . When HPPD is inhibited, this conversion is disrupted, leading to an accumulation of tyrosine . This excess of tyrosine can stunt growth and cause oxidative damage due to a lack of tocopherols (vitamin E) .
Biochemical Pathways
The inhibition of HPPD affects several biochemical pathways. Primarily, it disrupts the catabolism of tyrosine . This disruption can lead to a deficiency in the production of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants . The lack of these protective compounds can lead to the destruction of chlorophyll, causing plants to turn white .
Pharmacokinetics
A similar compound, dhdk, isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
The primary result of the action of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is the inhibition of HPPD, leading to an accumulation of tyrosine . This can stunt growth and cause oxidative damage due to a lack of tocopherols . In plants, this can lead to the destruction of chlorophyll and the whitening of the plant .
Analyse Biochimique
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may interact with various enzymes and proteins. For instance, it may be involved in the transformation of 4-hydroxyphenylpyruvate into homogentisic acid, a step in tyrosine catabolism . The nature of these interactions could be complex and may involve binding to active sites or allosteric sites of enzymes.
Cellular Effects
Similar phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may be involved in various metabolic pathways. For instance, it could potentially be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, 1-(4-Hydroxyphenyl)-2-propen-1-one
Uniqueness: The presence of the methyl group at the 2-position of the prop-2-en-1-one moiety distinguishes it from other chalcones, potentially affecting its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHMORCLSVNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)
![Benzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B2492974.png)
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)
![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)
